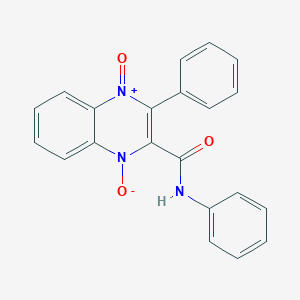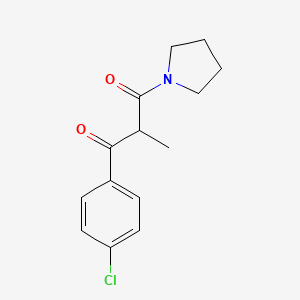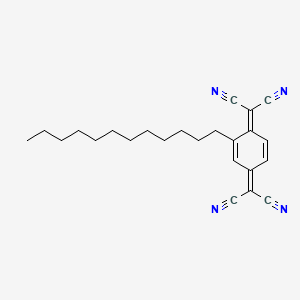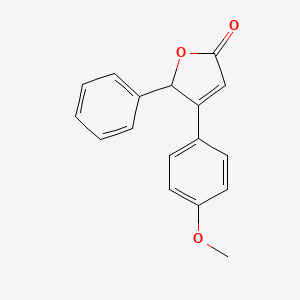
4-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one is an organic compound that belongs to the furanone family It is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a furanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one typically involves the reaction of 4-methoxybenzaldehyde with phenylacetic acid in the presence of a catalyst. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the formation of the furanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial synthesis.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrofuranones.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a methoxyphenyl group.
4-Methoxyphenol: A phenol with a methoxy group in the para position.
1-(4-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione: A tetrazole derivative with a methoxyphenyl group.
Uniqueness
4-(4-Methoxyphenyl)-5-phenylfuran-2(5H)-one is unique due to its furanone ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
93098-01-2 |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C17H14O3/c1-19-14-9-7-12(8-10-14)15-11-16(18)20-17(15)13-5-3-2-4-6-13/h2-11,17H,1H3 |
InChIキー |
TYSQCCSULGBSJZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


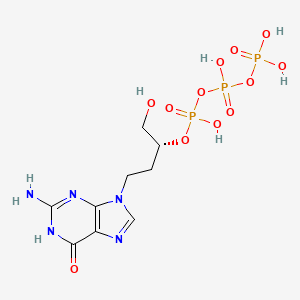
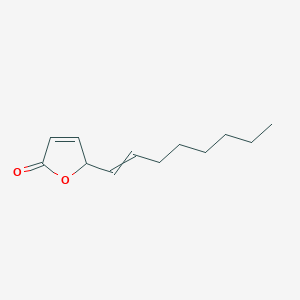
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
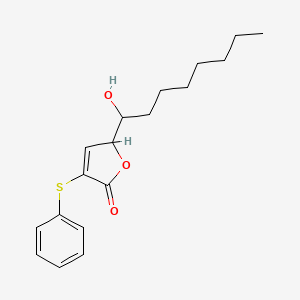
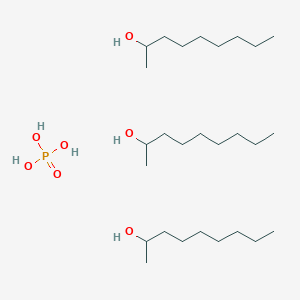
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
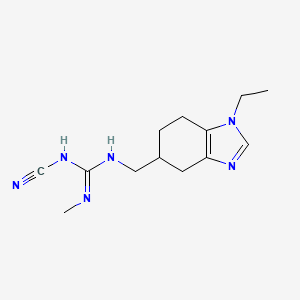
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
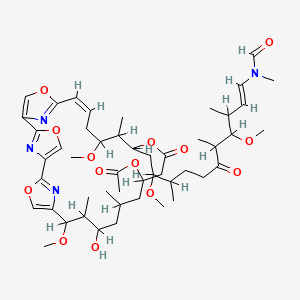
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
